A Technical Guide to the Basic Properties of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
A Technical Guide to the Basic Properties of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is an aromatic amide compound of significant interest in pharmaceutical chemistry. While sometimes referenced as a metabolite or impurity of the antidiabetic drug Glibenclamide (Glyburide), its primary and most well-documented role is that of a key synthetic intermediate in the manufacturing of Glibenclamide and related sulfonamides.[1][2][3] Its chemical structure combines a substituted benzoyl group with a phenethylamine moiety, making it a valuable scaffold in medicinal chemistry.
This technical guide consolidates the core physicochemical properties, synthesis protocols, and biological context of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide to serve as a comprehensive resource for researchers in drug discovery and development.
Physicochemical Properties
The fundamental properties of the compound are summarized below. These data points are crucial for its handling, characterization, and use in synthetic applications.
| Property | Value | Source(s) |
| CAS Number | 33924-49-1 | [3][4] |
| Molecular Formula | C₁₆H₁₆ClNO₂ | [3][4] |
| Molecular Weight | 289.76 g/mol | [3] |
| Appearance | Crystalline solid (crystallizes from oil) | [5] |
| Melting Point | 60–63 °C | [5] |
| Boiling Point | 439 °C at 760 mmHg | [4] |
| Density | 1.192 g/cm³ | [4] |
| Flash Point | 219.3 °C | [4] |
| Synonyms | 5-Chloro-N-phenethyl-o-anisamide, N-Phenethyl-5-chloro-2-methoxybenzamide | [3][4] |
Synthesis and Experimental Protocols
The synthesis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is well-documented, typically involving a multi-step process starting from 5-chlorosalicylic acid. The general workflow is illustrated below, followed by a detailed experimental protocol derived from established methods.
Caption: Synthesis workflow for 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide.
Experimental Protocol: Synthesis from 5-Chlorosalicylic Acid
This protocol describes a common method for synthesizing the title compound.
Step 1: Methylation of 5-Chlorosalicylic Acid
-
To a flask containing 5-chlorosalicylic acid (100 g) and acetone (1 L), add anhydrous potassium carbonate (315 g).
-
Stir the mixture under reflux for approximately 20 minutes.
-
Add dimethyl sulphate (215 g) to the mixture and continue refluxing.
-
After the reaction is complete, cool the mixture and filter off the solid precipitate.
-
Remove the acetone from the filtrate via distillation.
-
Purify the resulting crude product by distillation under reduced pressure to yield methyl 5-chloro-2-methoxybenzoate.
Step 2: Formation of the Acid Chloride
-
The ester from Step 1 can be saponified to the corresponding carboxylic acid, 5-chloro-2-methoxybenzoic acid.
-
Treat the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is often used directly without extensive purification.
Step 3: Amidation with Phenethylamine
-
Dissolve 5-chloro-2-methoxybenzoyl chloride (15 g) in a suitable solvent like benzene.
-
Slowly add this solution to a solution of phenethylamine (18 g) in benzene, maintaining stirring.
-
A precipitate of phenethylamine hydrochloride will form. Filter off this solid.
-
Remove the benzene from the filtrate under reduced pressure.
-
The residual oil is the crude product, which can be purified by distillation. The product, an oil, crystallizes upon standing to yield 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide.[5]
Biological Context and Activity
Role as a Synthetic Intermediate for Glibenclamide
The primary significance of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is its role as the penultimate intermediate in the synthesis of Glibenclamide (Glyburide), a widely used second-generation sulfonylurea drug for type 2 diabetes.[5] The phenylethyl group of the benzamide is subsequently functionalized to introduce the sulfonylurea moiety.
The conversion involves two key steps:
-
Chlorosulfonation: The aromatic ring of the phenylethyl group is reacted with chlorosulfonic acid to install a chlorosulfonyl group (-SO₂Cl) at the para position.
-
Aminolysis/Amidation: The resulting sulfonyl chloride is then reacted with cyclohexylamine and subsequently treated to form the final sulfonylurea structure of Glibenclamide.
Caption: Conversion of the title compound to the drug Glibenclamide.
Relationship to Pharmacologically Active Molecules
While no specific biological activity or signaling pathway has been directly attributed to 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide itself, its core structure is present in molecules with known pharmacological effects. A key derivative, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide , is known as Glibenclamide Impurity A and has been identified as an inhibitor of the NLRP3 inflammasome.[5][6] This suggests that modifications to the phenylethyl ring can impart significant biological activity.
Furthermore, the broader class of benzamides is known to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and central nervous system effects, highlighting the potential of this chemical scaffold for future drug discovery efforts.
Spectroscopic and Quantitative Data
A thorough search of publicly available scientific literature and chemical databases did not yield specific, validated spectroscopic data (¹H-NMR, ¹³C-NMR, IR, or Mass Spectrometry) for 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide. Similarly, no quantitative pharmacological data, such as IC₅₀ or binding affinity values, for this specific compound have been published. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition.
Conclusion
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is a well-characterized compound whose primary importance lies in its role as a key intermediate in pharmaceutical synthesis, most notably for the antidiabetic drug Glibenclamide. Its physicochemical properties are well-defined, and its synthesis is achievable through established organic chemistry protocols. While the compound itself does not have documented biological activity, its structural relationship to potent molecules like NLRP3 inhibitors suggests that it remains a valuable scaffold for the development of new therapeutic agents. Future research could focus on exploring the pharmacological potential of this compound and its novel derivatives.
References
- 1. rsc.org [rsc.org]
- 2. minio.scielo.br [minio.scielo.br]
- 3. 5-Chloro-N-(2-Phenylethyl)-2-Methoxy-Benzamide - SRIRAMCHEM [sriramchem.com]
- 4. Page loading... [guidechem.com]
- 5. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2-Methoxy-N-(2-(4-Sulfamoylphenyl) Ethyl) Benzamide CAS 16673-34-0 at Best Price [kavyapharma.in]
benzamide)
